8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Description

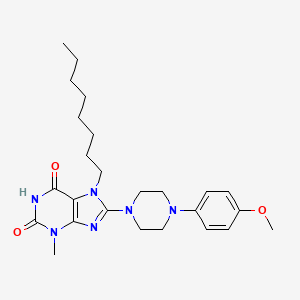

This compound is a purine-based derivative featuring a 3-methyl group at position 3, a 7-octyl chain at position 7, and an 8-(4-(4-methoxyphenyl)piperazin-1-yl) substituent. The purine core (positions 2 and 6) is substituted with dione groups, a common motif in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-octylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O3/c1-4-5-6-7-8-9-14-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-17-15-29(16-18-30)19-10-12-20(34-3)13-11-19/h10-13H,4-9,14-18H2,1-3H3,(H,27,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOESASVEAATKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated purine derivative reacts with 4-(4-methoxyphenyl)piperazine.

Alkylation: The final step involves the alkylation of the purine core with an octyl halide to introduce the octyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to key analogs in Table 1.

Key Observations :

- Alkyl Chain Length : The 7-octyl chain in the target compound is longer than in linagliptin (C4 alkyne) or NCT-501 (C5), which may enhance lipophilicity and tissue penetration but reduce aqueous solubility .

- Piperazine vs. Piperidine: Linagliptin’s 3-aminopiperidine enhances DPP-4 inhibition, while the target’s 4-methoxyphenylpiperazine may favor serotonin receptor interactions .

- Aryl Substituents : The 4-methoxyphenyl group offers electron-donating properties, contrasting with fluorophenyl (3i) or chlorophenyl () analogs, which alter receptor binding and metabolic stability .

Enzyme/Receptor Targets

- DPP-4 Inhibition : Linagliptin’s piperidine and quinazolinyl groups are critical for DPP-4 binding . The target compound lacks these features, suggesting divergent applications.

- Serotonin Receptors : Fluorophenylpiperazine derivatives (e.g., 3i) show 5-HT1A/5-HT7 affinity . The 4-methoxyphenyl group in the target compound may modulate selectivity due to its polarity.

- ALDH Inhibition : NCT-501’s cyclopropanecarbonyl-piperazine and isopentyl chain contribute to ALDH1A1 selectivity (IC₅₀ = 12 nM) . The target compound’s octyl chain and methoxyphenyl group may shift activity toward other isoforms.

- Analgesia vs. CNS Effects : Caffeine derivatives (e.g., 3j) lose CNS stimulation but retain analgesia when substituted with pyridinyloxy groups . The target compound’s piperazine moiety may similarly uncouple these effects.

Therapeutic Potential

- Metabolic Disorders : Linagliptin’s success highlights purine-based scaffolds for diabetes, but the target compound’s long alkyl chain and piperazine may limit oral bioavailability compared to linagliptin’s optimized pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

Key Notes:

- The target compound’s high logP may necessitate prodrug strategies for oral delivery.

Biological Activity

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 714289-13-1 , is a purine derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a purine core, a methoxyphenyl group, and a piperazine ring. The unique arrangement of these functional groups contributes to its diverse biological activities.

Structural Formula

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-octylpurine-2,6-dione

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that it may inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis and the modulation of specific signaling pathways related to cell survival and growth .

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against breast cancer cells (MCF-7), results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents. The compound's unique structural features enhance its potency and selectivity towards cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis and cell cycle regulation.

- Receptor Modulation : The compound could bind to specific receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Comparison Table

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione | Structure | Antimicrobial, Anticancer | 15 µM (MCF-7) |

| 8-(4-(4-chlorophenyl)piperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione | Similar structure | Anticancer | 20 µM (MCF-7) |

| 8-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione | Similar structure | Anticancer | 18 µM (MCF-7) |

The presence of the methoxy group in the target compound enhances its biological activity compared to its chlorinated and fluorinated analogs.

Q & A

Q. What are the optimal synthetic routes for 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the purine core, introduction of the piperazine moiety via nucleophilic substitution, and coupling of the 4-methoxyphenyl group. Key steps require anhydrous conditions, catalysts like NaH or KCO, and solvents such as DMF or THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensures high purity. Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for piperazine derivatives) are critical for minimizing side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, and 2D-COSY) resolves the purine core, piperazine ring, and methoxyphenyl substituents. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (expected ~470–500 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. How does the 4-methoxyphenyl-piperazine moiety influence the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the piperazine ring enables hydrogen bonding with receptors (e.g., serotonin 5-HT or dopamine D). Computational docking (AutoDock Vina) and radioligand binding assays (using H-labeled ligands) quantify affinity (K values). Compare binding profiles to structural analogs (e.g., replacing methoxy with ethoxy) to assess substituent effects .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols:

- Use isogenic cell lines (e.g., HEK-293T vs. SH-SY5Y) to control genetic variability.

- Validate target engagement via CRISPR knockouts or siRNA silencing.

- Perform dose-response curves (IC/EC) in triplicate with positive controls (e.g., known receptor agonists/antagonists). Cross-reference with SAR studies to identify critical substituents (e.g., octyl chain length vs. activity) .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In vitro assay : Incubate compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Sample at 0, 15, 30, 60 min.

- Analysis : Use LC-MS/MS to quantify parent compound depletion. Calculate half-life (t) and intrinsic clearance (CL).

- Metabolite ID : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, demethylation). Compare to synthetic standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.